molecular formula C25H21N3O B5369658 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline

1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline

Cat. No. B5369658
M. Wt: 379.5 g/mol
InChI Key: DMSOEMHSXLRLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline, also known as DPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPI is a pyrazole-indoline hybrid molecule that has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline involves the inhibition of various enzymes and pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cellular signaling pathways. This compound has also been found to inhibit the activity of NADPH oxidase, which is responsible for the production of reactive oxygen species (ROS). By inhibiting these enzymes, this compound can reduce oxidative stress, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the production of ROS, which can cause oxidative damage to cells and tissues. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage. Additionally, this compound has been found to inhibit cell proliferation, which can be beneficial in cancer research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline in lab experiments is its ability to inhibit various enzymes and pathways, which can be useful in studying the mechanisms of various diseases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline. One area of research is the development of this compound analogs that have improved solubility and potency. Another area of research is the application of this compound in combination therapy with other drugs to enhance its efficacy. Additionally, further studies are needed to explore the potential applications of this compound in other fields such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has potential applications in various fields such as cancer research, neuroprotection, and inflammation. The mechanism of action of this compound involves the inhibition of various enzymes and pathways, which can reduce oxidative stress, inflammation, and cell proliferation. While this compound has advantages such as low toxicity, its low solubility in water can be a limitation. Future research on this compound should focus on the development of this compound analogs, combination therapy, and exploring its potential applications in other fields.

Synthesis Methods

The synthesis of 1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aniline to form the intermediate product. The intermediate product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form this compound. The overall yield of this compound synthesis is around 50%.

Scientific Research Applications

1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. This compound has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and leukemia. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(5-methyl-1,3-diphenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-18-23(25(29)27-17-16-19-10-8-9-15-22(19)27)24(20-11-4-2-5-12-20)26-28(18)21-13-6-3-7-14-21/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSOEMHSXLRLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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